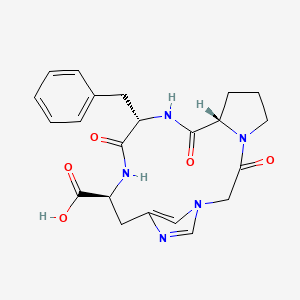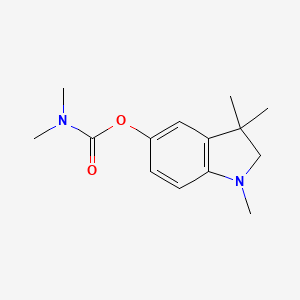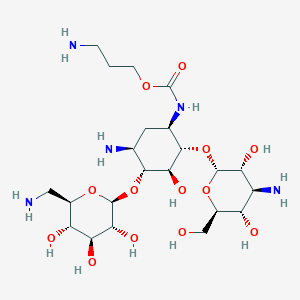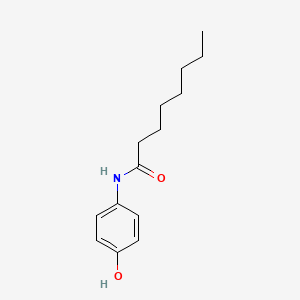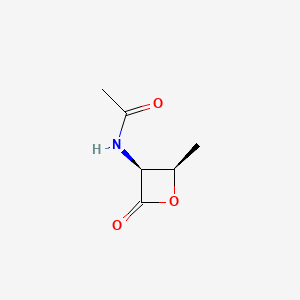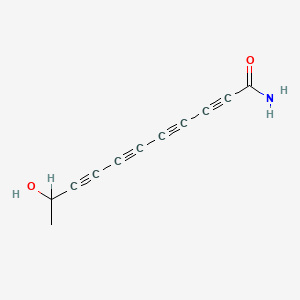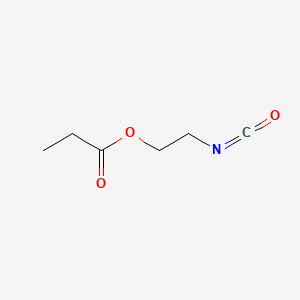![molecular formula C22H33NO4 B1210960 (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1210960.png)
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)
Applications De Recherche Scientifique
Synthesis of Heterocycles
Research by Svetlik, Tureček, and Hanuš (1988) explored the synthesis of various heterocycles, including 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives, through the Hantzsch synthesis method. This process involved condensations of specific compounds to yield these complex structures, showing the potential of the compound in synthesizing unique heterocycles (Svetlik, Tureček, & Hanuš, 1988).
Molecular Structure Studies
Soldatenkov et al. (1996) conducted a study to establish the molecular structure of a substituted 8-oxa-10-azatricyclo [7.3.1.0]tridecatetraene through x-ray crystallography. This research demonstrated the value of the compound in analyzing complex molecular structures, offering insights into their conformational details (Soldatenkov et al., 1996).
Biomass-Derived Levulinic Acid Synthesis
Jha, Naidu, and Abdelkhalik (2013) utilized a compound similar to (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol in synthesizing tricyclic 7-oxa-2-azatricyclo compounds from renewable levulinic acid. This study highlights the use of such compounds in environmentally friendly synthesis processes (Jha, Naidu, & Abdelkhalik, 2013).
Development of Novel Compounds
The work of Banks et al. (1981) focused on developing new structures such as 6-acetyl-3,6-dimethylcyclohex-2-enyl acetate and related compounds using a similar structural framework. This research contributes to the development of novel compounds with potential applications in various fields (Banks et al., 1981).
Crystal Structure Determination
Magerramov et al. (2010) detailed the crystal structure determination of a compound structurally related to (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo, emphasizing the importance of crystallography in understanding molecular conformations and interactions (Magerramov et al., 2010).
Propriétés
Nom du produit |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid |
|---|---|
Formule moléculaire |
C22H33NO4 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C19H27NO.C3H6O3/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;1-2(4)3(5)6/h5-7,12,14,18,21H,8-11H2,1-4H3;2,4H,1H3,(H,5,6)/t14?,18-,19-;/m0./s1 |
Clé InChI |
QNLDTXPVZPRSAM-VPSGEPSNSA-N |
SMILES isomérique |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O |
Synonymes |
Fortral Hydrochloride, Pentazocine Lactate, Pentazocine Lexir Pentazocine Pentazocine Hydrochloride Pentazocine Lactate Talwin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



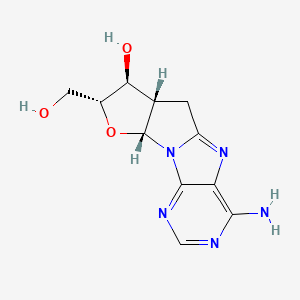
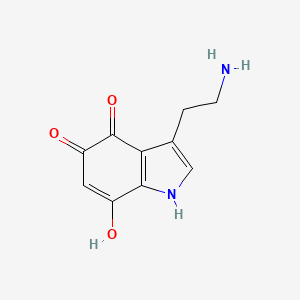
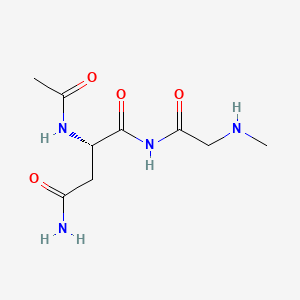
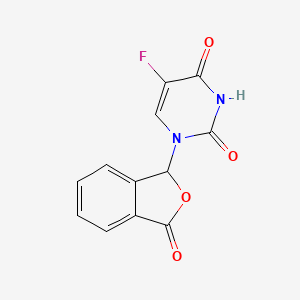
![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)
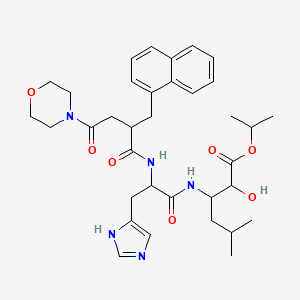
![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)
